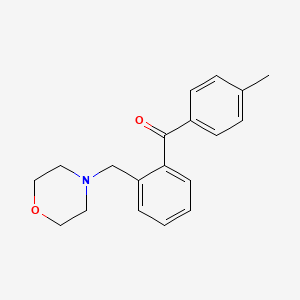

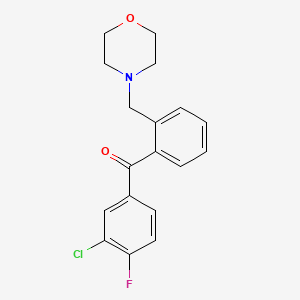

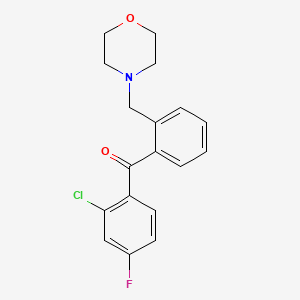

![molecular formula C18H25NO3 B1327314 Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898755-58-3](/img/structure/B1327314.png)

Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their biological activities, indicating a potential interest in the synthesis and study of related bicyclic and phenyl-substituted esters .

Synthesis Analysis

The synthesis of related compounds involves the preparation of derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate, which suggests that the synthesis of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate might also involve multi-step synthetic routes including the formation of bicyclic structures and the introduction of phenyl groups . The synthesis of such compounds is likely to involve careful consideration of the stereochemistry and the functional group compatibility.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is not provided, the structure of a related compound,

Aplicaciones Científicas De Investigación

-

Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

- Application: This compound was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

- Method: The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .

- Results: The product was obtained with a yield of 84% .

-

Azo dye derivatives incorporating heterocyclic scaffolds :

- Application: These compounds have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

- Method: The synthesis of these compounds involves the incorporation of the heterocyclic moiety into the azo dye scaffold, which has improved the bioactive properties of the target derivatives .

- Results: The results vary depending on the specific derivative and its application .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 6-[2-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-22-18(21)11-6-5-10-17(20)16-9-4-3-8-15(16)14-19-12-7-13-19/h3-4,8-9H,2,5-7,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDVIBUOCPJGJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643739 |

Source

|

| Record name | Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-(azetidin-1-ylmethyl)phenyl)-6-oxohexanoate | |

CAS RN |

898755-58-3 |

Source

|

| Record name | Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

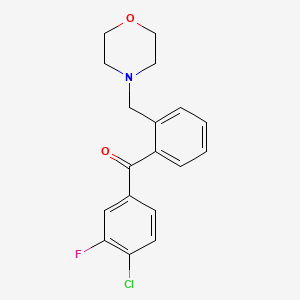

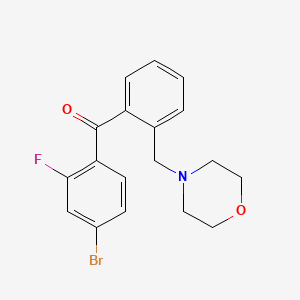

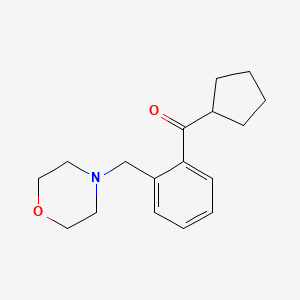

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)